N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-2-chlorobenzamide
Overview
Description
N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-2-chlorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, an acetylamino group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-2-chlorobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.
Acetylation: The amino group on the thiadiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetylamino group.
Attachment of the Ethyl Linker: The ethyl linker is introduced by reacting the acetylamino-thiadiazole intermediate with an appropriate ethylating agent, such as ethyl bromide, under basic conditions.
Formation of the Chlorobenzamide Moiety: The final step involves the reaction of the ethylated thiadiazole intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiols, or primary amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-2-chlorobenzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential antimicrobial, antifungal, and anticancer activities. The presence of the thiadiazole ring is particularly significant, as it is known to interact with various biological targets, leading to diverse pharmacological effects.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use as therapeutic agents. Their ability to modulate biological pathways makes them candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-2-chlorobenzamide involves its interaction with specific molecular targets in biological systems. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[5-(amino)-1,3,4-thiadiazol-2-yl]ethyl}-2-chlorobenzamide
- N-{2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]ethyl}-2-chlorobenzamide
- N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-2-bromobenzamide
Uniqueness
N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-2-chlorobenzamide is unique due to the presence of the acetylamino group, which can enhance its biological activity and specificity. The chlorobenzamide moiety also contributes to its distinct chemical properties, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(5-acetamido-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c1-8(19)16-13-18-17-11(21-13)6-7-15-12(20)9-4-2-3-5-10(9)14/h2-5H,6-7H2,1H3,(H,15,20)(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVUASRQHUWREL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)CCNC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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